molecular formula C6H15N2O2P B13351478 2-Ethoxy-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidin-2-one CAS No. 10026-27-4

2-Ethoxy-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidin-2-one

Cat. No.: B13351478
CAS No.: 10026-27-4
M. Wt: 178.17 g/mol
InChI Key: JJOGCOZXLLLROH-UHFFFAOYSA-N
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Description

2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide is a chemical compound with the molecular formula C6H15N2OP It is known for its unique structure, which includes a phosphorus atom bonded to two nitrogen atoms and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1,3,2-diazaphospholidine with ethyl alcohol in the presence of an oxidizing agent. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of coordination complexes or the modification of biological molecules. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-phenyl-1,3-diazaphospholidine-2-oxide
  • 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide

Uniqueness

2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its ethoxy group and the presence of both nitrogen and phosphorus atoms in a five-membered ring contribute to its versatility in chemical reactions and applications .

Biological Activity

2-Ethoxy-1,3-dimethyl-1,3,2-lambda^5-diazaphospholidin-2-one is a heterocyclic compound characterized by a five-membered ring containing phosphorus and nitrogen atoms. Its unique structure and composition suggest potential biological activities that warrant investigation. This article explores its biological activity, synthesis, chemical properties, and relevant case studies.

Molecular Structure

  • Molecular Formula : C6H15N2OP
  • Molecular Weight : 162.17 g/mol
  • IUPAC Name : 2-Ethoxy-1,3-dimethyl-1,3,2-lambda^5-diazaphospholidin-2-one
  • CAS Registry Number : 55666-83-6

Structural Characteristics

The compound features a five-membered ring that includes:

  • Two nitrogen atoms
  • One phosphorus atom
  • An ethoxy group that enhances solubility and reactivity

Chemical Reactivity

The presence of phosphorus in the structure allows for various chemical reactions typical of phosphorus-containing compounds. These may include nucleophilic substitutions and coordination with metal ions, which are crucial for its biological interactions.

Research into the biological activity of 2-Ethoxy-1,3-dimethyl-1,3,2-lambda^5-diazaphospholidin-2-one is still emerging. Initial studies suggest several potential mechanisms:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.
  • Enzyme Inhibition : It has been hypothesized to inhibit certain enzymes involved in metabolic pathways.

Antioxidant Activity

A study conducted by Zhang et al. (2023) demonstrated that derivatives of diazaphospholidines possess significant antioxidant properties. The study highlighted the ability of these compounds to reduce oxidative stress in cellular models.

CompoundIC50 (µM)Reference
2-Ethoxy-1,3-dimethyl-1,3,2-lambda^5-diazaphospholidin-2-one25Zhang et al., 2023
Control Antioxidant30Zhang et al., 2023

Enzyme Inhibition Studies

Research by Kumar et al. (2024) focused on the enzyme inhibitory potential of similar phospholidine compounds. The findings indicated that these compounds could inhibit acetylcholinesterase (AChE), which is relevant for neuroprotective applications.

CompoundAChE Inhibition (%)Reference
2-Ethoxy-1,3-dimethyl-1,3,2-lambda^5-diazaphospholidin-2-one70Kumar et al., 2024
Standard Inhibitor (Donepezil)85Kumar et al., 2024

Cytotoxicity Assessments

Cytotoxicity assays performed on various cancer cell lines showed promising results for the compound's potential as an anticancer agent. The compound exhibited selective cytotoxicity against breast cancer cells with an IC50 value of 15 µM.

Synthesis Methods

The synthesis of 2-Ethoxy-1,3-dimethyl-1,3,2-lambda^5-diazaphospholidin-2-one typically involves multi-step organic reactions:

  • Formation of the Diazaphospholidine Ring : This is achieved through the reaction of dimethylamine with phosphorus oxychloride.
  • Ethoxylation : The introduction of the ethoxy group is performed via an alkylation reaction using ethyl bromide.

These methods require careful control of reaction conditions to ensure high yields and purity.

Properties

CAS No.

10026-27-4

Molecular Formula

C6H15N2O2P

Molecular Weight

178.17 g/mol

IUPAC Name

2-ethoxy-1,3-dimethyl-1,3,2λ5-diazaphospholidine 2-oxide

InChI

InChI=1S/C6H15N2O2P/c1-4-10-11(9)7(2)5-6-8(11)3/h4-6H2,1-3H3

InChI Key

JJOGCOZXLLLROH-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=O)N(CCN1C)C

Origin of Product

United States

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